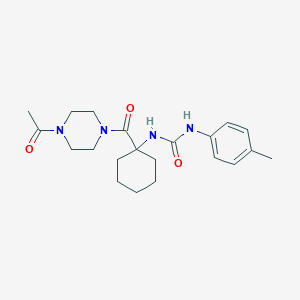

ERAP1-IN-2

Description

Properties

Molecular Formula |

C21H30N4O3 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1-[1-(4-acetylpiperazine-1-carbonyl)cyclohexyl]-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C21H30N4O3/c1-16-6-8-18(9-7-16)22-20(28)23-21(10-4-3-5-11-21)19(27)25-14-12-24(13-15-25)17(2)26/h6-9H,3-5,10-15H2,1-2H3,(H2,22,23,28) |

InChI Key |

NANCSMIHDBDNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)N3CCN(CC3)C(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ERAP1-IN-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ERAP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a crucial enzyme in the adaptive immune response. Located in the endoplasmic reticulum, ERAP1 is a zinc-metallopeptidase that plays a key role in the final stages of antigen processing. Its primary function is to trim the N-terminus of peptide precursors that are transported into the ER, optimizing them for loading onto Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the presentation of antigenic peptides on the cell surface to cytotoxic T-lymphocytes (CTLs), which are responsible for eliminating infected or malignant cells.

The activity of ERAP1 is highly specific. It preferentially trims peptides that are longer than the optimal 8-10 amino acids required for stable MHC class I binding. This "molecular ruler" function ensures that the presented peptide repertoire is appropriate for immune surveillance. Dysregulation of ERAP1 activity, often due to genetic polymorphisms, has been linked to various autoimmune diseases, cancers, and infectious diseases. Consequently, ERAP1 has emerged as a promising therapeutic target for modulating immune responses.

The General Mechanism of Action of ERAP1 Inhibitors

ERAP1 inhibitors are small molecules designed to modulate the enzymatic activity of ERAP1. By blocking the trimming of antigenic peptides, these inhibitors can alter the landscape of peptides presented by MHC class I molecules. This alteration of the immunopeptidome forms the basis of their therapeutic potential.

The core mechanism of action of ERAP1 inhibitors can be summarized as follows:

-

Binding to ERAP1: Inhibitors bind to the ERAP1 enzyme, either at the active site or at an allosteric site.

-

Inhibition of Peptidase Activity: This binding event prevents ERAP1 from cleaving the N-terminal amino acids of peptide precursors.

-

Alteration of the Immunopeptidome: The inhibition of ERAP1 leads to a shift in the repertoire of peptides loaded onto MHC class I molecules. This can result in:

-

The presentation of novel, longer peptides (neoantigens) that would otherwise be trimmed.

-

A decrease in the presentation of certain self-antigens that require ERAP1 processing.

-

-

Modulation of the Immune Response: The altered immunopeptidome can trigger a new or enhanced T-cell response against cancer cells or can dampen the autoimmune response against self-tissues.

The specific downstream effects of ERAP1 inhibition depend on the cellular context and the specific inhibitor used.

Key Signaling Pathways and Experimental Workflows

The development and characterization of ERAP1 inhibitors involve a series of well-defined experimental workflows and an understanding of the underlying signaling pathways.

Experimental Workflow for ERAP1 Inhibitor Characterization

A typical workflow for evaluating a novel ERAP1 inhibitor is depicted below. This process starts with biochemical assays to determine the inhibitor's potency and selectivity, followed by cellular assays to assess its effect on antigen presentation, and finally in vivo studies to evaluate its therapeutic efficacy.

Caption: A generalized experimental workflow for the preclinical evaluation of ERAP1 inhibitors.

Signaling Pathway: ERAP1's Role in Antigen Presentation

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

Caption: The MHC class I antigen presentation pathway illustrating the role of ERAP1 and its inhibition.

Quantitative Data on ERAP1 Inhibitors

While specific data for a compound designated "ERAP1-IN-2" is not publicly available, the following table summarizes typical quantitative data obtained for various published ERAP1 inhibitors. This provides a framework for understanding the parameters used to evaluate their potency and selectivity.

| Parameter | Typical Range | Description |

| Biochemical Potency | ||

| IC50 (ERAP1) | 1 nM - 10 µM | The half-maximal inhibitory concentration against ERAP1 enzymatic activity. |

| Ki | 1 nM - 5 µM | The inhibition constant, reflecting the binding affinity of the inhibitor to ERAP1. |

| Selectivity | ||

| IC50 (ERAP2) | >100-fold vs. ERAP1 | The IC50 against the closely related aminopeptidase ERAP2. |

| IC50 (IRAP) | >100-fold vs. ERAP1 | The IC50 against insulin-regulated aminopeptidase (IRAP). |

| Cellular Activity | ||

| EC50 (Antigen Presentation) | 10 nM - 20 µM | The half-maximal effective concentration for modulating the presentation of a specific antigen in a cellular assay. |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (TGI) | Varies | The percentage of tumor growth inhibition in animal models at a given dose. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERAP1 inhibitors. Below are representative protocols for key experiments.

ERAP1 Enzymatic Activity Assay

Principle: This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant ERAP1.

Materials:

-

Recombinant human ERAP1

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (ERAP1 inhibitor)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of recombinant ERAP1 to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 365/460 nm for AMC).

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

Principle: This assay quantifies the effect of an ERAP1 inhibitor on the presentation of a specific T-cell epitope on the surface of antigen-presenting cells (APCs).

Materials:

-

Antigen-presenting cell line (e.g., HeLa cells)

-

A specific peptide precursor that requires ERAP1 trimming for presentation (e.g., a precursor to the SIINFEKL epitope)

-

A T-cell hybridoma specific for the final processed epitope (e.g., B3Z T-cell hybridoma for SIINFEKL)

-

LacZ substrate (e.g., CPRG)

-

Test compound (ERAP1 inhibitor)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the APCs in a 96-well plate and allow them to adhere overnight.

-

Treat the APCs with serial dilutions of the test compound for a specified period (e.g., 2 hours).

-

Add the peptide precursor to the wells and incubate to allow for processing and presentation.

-

Wash the APCs to remove excess peptide.

-

Add the specific T-cell hybridoma to the wells and co-culture for 16-24 hours. T-cell activation, indicated by IL-2 production, is linked to LacZ expression in the B3Z cell line.

-

Lyse the cells and add the LacZ substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for CPRG) to quantify T-cell activation.

-

Plot the absorbance against the inhibitor concentration to determine the EC50 value.

Conclusion

The development of potent and selective ERAP1 inhibitors represents a promising therapeutic strategy for a range of diseases, particularly in the fields of immuno-oncology and autoimmunity. A thorough understanding of their mechanism of action, supported by robust biochemical and cellular characterization, is essential for their successful clinical translation. While specific data on "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel ERAP1 inhibitor. Future research will likely focus on refining the selectivity of these inhibitors and exploring their efficacy in combination with other immunotherapies.

The Discovery and Development of ERAP1-IN-2: A Selective Inhibitor of Endoplasmic Reticulum Aminopeptidase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, playing a pivotal role in trimming peptide precursors for loading onto Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it an attractive therapeutic target. This technical guide details the discovery and development of ERAP1-IN-2, a selective small-molecule inhibitor of ERAP1. We provide a comprehensive overview of the discovery process, including the high-throughput screening cascade that led to its identification. Detailed experimental protocols for the key biochemical and cellular assays used to characterize this compound are presented, along with a summary of its inhibitory potency, selectivity, and mechanism of action. Furthermore, we visualize the intricate signaling pathway of antigen presentation and the experimental workflow for inhibitor characterization using detailed diagrams. This guide serves as a comprehensive resource for researchers and drug development professionals working on ERAP1 modulation.

Introduction

The adaptive immune system relies on the presentation of intracellular peptides by MHC class I molecules to cytotoxic T lymphocytes (CTLs) for the surveillance and elimination of infected or malignant cells.[1] Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of these antigenic peptides to their optimal length for MHC class I binding.[1][2] By shaping the peptide repertoire presented on the cell surface, ERAP1 significantly influences the immune response.

Given its central role in antigen presentation, the development of small-molecule inhibitors of ERAP1 has emerged as a promising therapeutic strategy. In the context of oncology, inhibiting ERAP1 can alter the landscape of tumor-associated antigens, potentially generating novel neoantigens that can elicit a robust anti-tumor immune response. Conversely, in certain autoimmune diseases associated with specific HLA allotypes, aberrant ERAP1 activity can lead to the production of arthritogenic peptides; in such cases, ERAP1 inhibition could be beneficial.

This document focuses on the discovery and characterization of this compound, a selective and competitive inhibitor of ERAP1.

Discovery of this compound

This compound, also referred to as "compound 2," was identified through a high-throughput screening (HTS) campaign of the NIH's Molecular Libraries Probe Production Centers Network (MLPCN) library, which contained over 350,000 compounds.[1] The screening strategy was designed to identify selective inhibitors of ERAP1 over its closely related homologs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).

The primary screen utilized a fluorescence-based assay monitoring the hydrolysis of the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC) by ERAP1.[1] Compounds that demonstrated significant inhibition of ERAP1 activity were then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This compound emerged from this rigorous screening and characterization process as a potent and selective competitive inhibitor of ERAP1.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 2) from the initial discovery and characterization studies.

Table 1: Inhibitory Potency of this compound against ERAP1

| Assay Type | Substrate | IC50 (µM) | Reference |

| Enzymatic Assay | L-AMC | 5.7 | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | Substrate | % Inhibition at 10 µM | Selectivity (fold vs ERAP1) | Reference |

| ERAP1 | L-AMC | >50% | - | [1] |

| ERAP2 | R-AMC | <10% | >100 | [1] |

| IRAP | L-AMC | <10% | >100 | [1] |

Table 3: Mechanism of Action of this compound

| Parameter | Value | Method | Reference |

| Mechanism | Competitive Inhibition | Michaelis-Menten Kinetics | [1] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below.

ERAP1 Enzymatic Assay

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate.

-

Principle: ERAP1 cleaves the N-terminal leucine from the substrate L-leucine-7-amido-4-methylcoumarin (L-AMC), releasing the fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The increase in fluorescence is directly proportional to the enzyme activity.

-

Materials:

-

Recombinant human ERAP1

-

L-leucine-7-amido-4-methylcoumarin (L-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the ERAP1 enzyme solution (e.g., 1.5 µg/mL in assay buffer) to each well.

-

Add 50 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of L-AMC substrate solution (e.g., 100 µM in assay buffer) to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Antigen Presentation Assay

This assay assesses the ability of this compound to inhibit the processing and presentation of a specific antigen by cells.

-

Principle: Antigen-presenting cells (APCs) are pulsed with a precursor peptide that requires ERAP1 trimming to be presented by MHC class I molecules. The level of presentation of the final epitope is detected by co-culturing with epitope-specific T cells (e.g., OT-I T cells that recognize the SIINFEKL peptide presented by H-2Kb) and measuring T cell activation.

-

Materials:

-

Antigen Presenting Cells (APCs) expressing the appropriate MHC class I molecule (e.g., HeLa cells expressing H-2Kb).

-

Precursor peptide (e.g., a longer peptide containing the SIINFEKL sequence).

-

SIINFEKL peptide (positive control).

-

OT-I T cells (specific for SIINFEKL/H-2Kb).

-

This compound (or other test compounds) dissolved in DMSO.

-

Cell culture medium.

-

Reagents for measuring T cell activation (e.g., ELISA kit for IFN-γ or flow cytometry antibodies for activation markers).

-

-

Procedure:

-

Seed APCs in a 96-well plate and allow them to adhere overnight.

-

Treat the APCs with various concentrations of this compound or DMSO for a specified period (e.g., 2 hours).

-

Add the precursor peptide to the treated APCs and incubate to allow for processing and presentation. Include wells with the final SIINFEKL peptide as a positive control and wells with no peptide as a negative control.

-

After the incubation period, wash the APCs to remove excess peptide and inhibitor.

-

Add OT-I T cells to each well and co-culture for 18-24 hours.

-

After co-culture, collect the supernatant to measure cytokine release (e.g., IFN-γ by ELISA) or harvest the T cells to analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry.

-

Inhibition of antigen presentation is determined by a decrease in T cell activation in the presence of the inhibitor compared to the vehicle control.

-

Visualizations

The following diagrams illustrate the key biological pathway and a general experimental workflow for ERAP1 inhibitor discovery.

Figure 1: The MHC Class I Antigen Presentation Pathway.

Figure 2: General Workflow for the Discovery of ERAP1 Inhibitors.

Conclusion

The discovery of this compound as a selective, competitive inhibitor of ERAP1 represents a significant advancement in the development of tool compounds to probe the function of this key enzyme in antigen presentation. The data presented herein demonstrates its utility in both biochemical and cellular contexts. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of ERAP1 inhibition in oncology and autoimmune diseases. Future development efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical scaffold to translate the promising in vitro and cellular effects into in vivo efficacy.

References

Structure-Activity Relationship of ERAP1 Inhibitors

An In-Depth Technical Guide to the

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase involved in the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1] This role in shaping the immunopeptidome places ERAP1 at a crucial intersection of immune surveillance and disease.[2] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases, cancers, and infectious diseases, making it a compelling target for therapeutic intervention.[1][3] The development of small molecule inhibitors of ERAP1 is an active area of research aimed at modulating immune responses for therapeutic benefit.[4]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of key classes of ERAP1 inhibitors. While the initial query specified "ERAP1-IN-2," a thorough literature search did not yield specific information for a compound with this designation. Therefore, this guide focuses on well-characterized ERAP1 inhibitors, including competitive inhibitors based on a urea scaffold and phosphinic pseudopeptide inhibitors. We will delve into the quantitative SAR data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ERAP1 and the development of its modulators.

The development of potent and selective ERAP1 inhibitors has led to the exploration of several chemical scaffolds. Below, we summarize the SAR for two prominent classes: urea-based competitive inhibitors and phosphinic pseudopeptide inhibitors.

Urea-Based Competitive Inhibitors

A notable class of competitive ERAP1 inhibitors features a 1,3-disubstituted urea core. The compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea , referred to as compound 2 in several studies, serves as a key example.[2] SAR studies on this scaffold have revealed critical insights into the molecular determinants of ERAP1 inhibition.

Table 1: Structure-Activity Relationship of Urea-Based ERAP1 Inhibitors (Analogs of Compound 2)

| Compound ID | R1 (Aromatic Ring) | R2 (Cyclohexyl Moiety) | R3 (Piperazine Moiety) | ERAP1 IC50 (µM) | Notes |

| Compound 2 | p-tolyl | Cyclohexyl | N-acetylpiperazine | 5.7[2] | Parent compound. |

| Analog 1 | 4-chlorophenyl | Cyclohexyl | N-acetylpiperazine | <5.7 | Substitution on the aromatic ring is well-tolerated and can lead to a slight improvement in potency.[2] |

| Analog 2 | p-tolyl | Modified | N-acetylpiperazine | >57 | Modification of the cyclohexyl moiety generally results in a loss of potency of one log or more.[2] |

| Analog 3 | p-tolyl | Cyclohexyl | Modified | >57 | Modification of the N-acetylpiperazine moiety generally results in a loss of potency of one log or more.[2] |

Note: The IC50 values are indicative and sourced from literature.[2] Direct comparison between different studies should be made with caution.

The SAR data for this series suggest that the cyclohexyl and N-acetylpiperazine moieties are crucial for potent inhibition, while the aromatic ring can tolerate substitutions, offering a handle for optimizing physicochemical properties.[2] Molecular docking studies suggest that the cyclohexyl group occupies a hydrophobic pocket, and the N-acetylpiperazine moiety may interact with the catalytic zinc ion.[2]

Phosphinic Pseudopeptide Inhibitors

Phosphinic pseudopeptides are transition-state analog inhibitors that have demonstrated high potency against ERAP1 and other M1 aminopeptidases.[5] These inhibitors mimic the tetrahedral transition state of peptide bond hydrolysis.

Table 2: Structure-Activity Relationship of Phosphinic Pseudopeptide ERAP1 Inhibitors

| Compound ID | P1' Side Chain | P2' Side Chain | ERAP1 IC50 (nM) | ERAP2 IC50 (nM) | IRAP IC50 (nM) | Selectivity Notes |

| DG046 | Propargyl | L-Phe | 43[5] | 37[5] | 2[5] | Potent inhibitor of all three enzymes.[5] |

| Analog 4 | p-isoxazolyl phenol | L-Phe | 33[5] | 56[5] | 4[5] | The most potent ERAP1 inhibitor in this series, but with poor selectivity over ERAP2 and IRAP.[5] |

| Analog 5 | m-isoxazolyl phenol | L-Phe | - | - | - | Shifting the hydroxyl position had no significant effect on selectivity.[5] |

| Analog 6 | Chlorobenzene | L-Phe | - | 345[5] | 34[5] | Replacing phenol with chlorobenzene improved selectivity over ERAP2 but not IRAP.[5] |

| DG011A | L-Leu | L-Ser | >1000 | - | - | Demonstrates selectivity for ERAP2 over ERAP1.[5] |

Note: IC50 values are sourced from the literature.[5] The P1' and P2' positions refer to the residues C-terminal to the scissile bond analog.

The SAR of phosphinic pseudopeptides highlights the importance of the P1' and P2' side chains in determining both potency and selectivity. Aromatic residues in the P2' position, such as phenylalanine, are generally favored for ERAP1 inhibition.[5] The S1' pocket of ERAP1 can accommodate various substituents, but achieving selectivity over the closely related ERAP2 and IRAP remains a challenge.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ERAP1 inhibitors.

ERAP1 Enzymatic Assay (L-AMC Hydrolysis)

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

-

Recombinant human ERAP1 enzyme

-

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate (stock solution in DMSO)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl[6]

-

Test compounds (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Add a solution of ERAP1 enzyme (e.g., 1.5 µg/mL final concentration) to each well of the microplate.[6]

-

Add the diluted test compounds or DMSO (for control wells) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-AMC substrate to all wells. A typical final concentration is 100 µM.[6]

-

Immediately begin monitoring the increase in fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

-

Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes).[6]

-

Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate the presentation of a specific antigenic peptide on the surface of cells.

Materials:

-

A suitable cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-B27).[7]

-

A T-cell clone or a specific antibody that recognizes the peptide-MHC complex of interest.

-

The antigenic peptide precursor.

-

Test compounds.

-

Cell culture medium and supplements.

-

Flow cytometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).

-

Add the antigenic peptide precursor to the culture medium.

-

Incubate the cells for a sufficient time to allow for peptide processing and presentation (e.g., 18-24 hours).

-

Wash the cells to remove excess peptide.

-

Stain the cells with a fluorescently labeled antibody or incubate with the specific T-cell clone.

-

If using an antibody, wash the cells and analyze them by flow cytometry to quantify the surface expression of the specific peptide-MHC complex.

-

If using a T-cell clone, measure T-cell activation through a suitable readout (e.g., cytokine production measured by ELISA).

-

Calculate the effect of the inhibitor on antigen presentation relative to the control and determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to ERAP1 function and inhibitor development.

Caption: Antigen processing and presentation pathway involving ERAP1.

Caption: General workflow for ERAP1 inhibitor screening and characterization.

Caption: Logical SAR for 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea.

References

- 1. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

An In-Depth Technical Guide to the Inhibitor Binding Sites of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)

A Note on ERAP1-IN-2: Publicly available scientific literature and technical documentation regarding a specific inhibitor designated "this compound" (also referred to as compound 3f) are limited. While it is reported to be an inhibitor of human ERAP1 (hERAP1) with an IC50 of 1.72 μM, detailed information regarding its binding site, mechanism of action, and the experimental protocols used for its characterization are not extensively documented in peer-reviewed publications. Therefore, this guide will provide a comprehensive overview of inhibitor binding to ERAP1 by focusing on well-characterized examples of both active site and allosteric inhibitors for which substantial data, including high-resolution crystal structures and detailed experimental methodologies, are available. This will serve as a robust framework for understanding the principles of ERAP1 inhibition.

Introduction to ERAP1 and Its Inhibition

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase that plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to their optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process of "peptide editing" is critical for the presentation of antigens to CD8+ T cells. Given its role in modulating the immunopeptidome, ERAP1 has emerged as a significant therapeutic target for various diseases, including autoimmune disorders and cancer.[1]

ERAP1 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action:

-

Active Site Inhibitors: These compounds directly bind to the catalytic site of ERAP1, typically interacting with the zinc ion and residues essential for catalysis, thereby competitively inhibiting substrate hydrolysis.

-

Allosteric Modulators: These molecules bind to a site distinct from the active site, known as an allosteric or regulatory site.[3] This binding event induces a conformational change in the enzyme that can either inhibit or, in some cases, activate its enzymatic activity depending on the substrate.

This guide will delve into the specifics of these binding sites using the phosphinic pseudopeptide DG046 as a prime example of an active site inhibitor and Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) as a representative allosteric inhibitor.

ERAP1 Structure and Binding Pockets

ERAP1 is a large, multi-domain enzyme that exists in a dynamic equilibrium between an "open" and a "closed" conformation, a transition essential for its catalytic cycle.[1][2] The enzyme is composed of four domains (I-IV). Domain II houses the catalytic machinery, including the zinc-binding motif. A large internal cavity, which accommodates peptide substrates, is formed between domains II and IV.[1][4]

Caption: Figure 1: A simplified representation of the four domains of ERAP1 and the location of the active and allosteric inhibitor binding sites.

The Active Site: Binding of DG046

The phosphinic pseudopeptide DG046 is a potent, transition-state analogue inhibitor of ERAP1.[1] High-resolution crystallography has provided a detailed view of its binding mode within the catalytic site of ERAP1 in its closed conformation.[1][2]

Quantitative Data

| Inhibitor | Target | Assay Type | IC50 | Reference |

| DG046 | hERAP1 | Enzymatic Assay | 43 ± 4 nM | [1] |

| hERAP2 | Enzymatic Assay | 37 ± 4 nM | [1] | |

| hIRAP | Enzymatic Assay | 2 ± 1 nM | [1] |

Binding Interactions

The crystal structure of the ERAP1-DG046 complex (PDB ID: 6Q4R) reveals key interactions that explain its potency.[5] The inhibitor is situated in the active site, with its phosphinic group coordinating the catalytic zinc ion.[5] The homophenylalanine and phenylalanine moieties of DG046 engage in T-shaped aromatic interactions with Tyr438 and Phe433 of ERAP1, respectively.[1][5] These interactions stabilize the inhibitor within the S1 and S1' specificity pockets of the enzyme.

Caption: Figure 2: A schematic illustrating the key interactions between the active site inhibitor DG046 and residues within the ERAP1 catalytic site.

The Allosteric Site: Binding of Compound 3

ERAP1 possesses a regulatory site that is crucial for its "molecular ruler" mechanism, which involves binding to the C-terminus of long peptide substrates.[6] Compound 3 has been identified as an allosteric modulator that targets this site.[7] Its binding has a dual effect: it activates the hydrolysis of small fluorogenic substrates while inhibiting the trimming of longer, more physiologically relevant peptides.[7]

Quantitative Data

| Modulator | Target | Assay Type | Effect | AC50 / IC50 | Reference |

| Compound 3 | hERAP1 | L-AMC hydrolysis | Activation | AC50 = 3.7 μM | [8] |

| hERAP1 | Peptide hydrolysis | Inhibition | IC50 > 200 μM (for ERAP2) | [8] | |

| hERAP1 (K528R variant) | Higher potency | Not specified | [7] |

Binding and Mechanism

Compound 3 is proposed to bind to a distal pocket approximately 28Å from the active site zinc.[9] This pocket is the same regulatory site that accommodates the C-terminus of peptide substrates. By occupying this site, Compound 3 influences the conformational state of ERAP1. For small substrates, it stabilizes a conformation that enhances their hydrolysis. Conversely, for longer peptides that require this regulatory site for proper anchoring, Compound 3 acts as a competitive inhibitor for the C-terminal binding. This allosteric modulation highlights a sophisticated mechanism for regulating ERAP1's substrate specificity.

Caption: Figure 3: A conceptual diagram showing how Compound 3 binding to the allosteric site of ERAP1 prevents the proper binding of a long peptide substrate.

Experimental Protocols

Recombinant ERAP1 Expression and Purification

Recombinant human ERAP1 is typically expressed using a baculovirus expression system in insect cells (e.g., Hi-5 cells). The expressed protein often includes a purification tag, such as a His-tag, to facilitate purification from the cell lysate using affinity chromatography. Further purification steps, such as size-exclusion chromatography, are employed to obtain a highly pure and homogenous protein sample for subsequent experiments.

Enzymatic Inhibition Assay (IC50 Determination)

The inhibitory potency of compounds is commonly determined using a fluorogenic enzymatic assay.

-

Reagents and Materials:

-

Purified recombinant human ERAP1.

-

Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).

-

Assay buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.5) containing a salt like NaCl.

-

Test inhibitor (e.g., DG046) dissolved in DMSO.

-

Microplate reader capable of fluorescence detection (excitation at ~380 nm, emission at ~460 nm).

-

-

Procedure:

-

A solution of ERAP1 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a microplate.

-

The enzymatic reaction is initiated by the addition of the L-AMC substrate.

-

The rate of hydrolysis of L-AMC, which releases the fluorescent aminomethylcoumarin, is monitored over time by measuring the increase in fluorescence.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[10]

-

X-ray Crystallography for Structure Determination

Determining the high-resolution crystal structure of ERAP1 in complex with an inhibitor provides definitive evidence of the binding site and the specific molecular interactions.

-

Protein Crystallization:

-

Highly purified and concentrated ERAP1 is mixed with the inhibitor in a molar excess.

-

The protein-inhibitor complex is subjected to crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion.[11] This involves mixing the complex with a variety of crystallization solutions (precipitants, buffers, salts) and allowing vapor diffusion to slowly increase the concentration of the protein and precipitant, leading to crystal formation.

-

For the ERAP1-DG046 complex, crystals were grown in a solution containing 100 mM DL-malic acid, Bis-tris propane, pH 7.0, and 25% PEG 1500.[11]

-

-

Data Collection and Structure Refinement:

-

The obtained crystals are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

The diffraction pattern of the X-rays by the crystal is recorded on a detector.

-

The diffraction data are processed to determine the electron density map of the protein-inhibitor complex.

-

A molecular model is built into the electron density map and refined to produce the final high-resolution structure. For the ERAP1-DG046 complex, the structure was determined at a resolution of 1.60 Å.[1][2]

-

Caption: Figure 4: A flowchart outlining the key experimental steps in the characterization of an ERAP1 inhibitor's binding site.

Conclusion

The inhibition of ERAP1 presents a promising avenue for therapeutic intervention in a range of diseases. A thorough understanding of the molecular interactions between inhibitors and the distinct binding sites on ERAP1 is paramount for the rational design of potent and selective drugs. This guide has detailed the binding modes of both an active site inhibitor, DG046, and an allosteric modulator, Compound 3, providing a comprehensive overview of the structural and mechanistic basis of ERAP1 inhibition. The experimental protocols outlined herein represent the standard methodologies employed in the field for the characterization of such inhibitors. Future drug discovery efforts will continue to build on this foundational knowledge to develop novel ERAP1-targeting therapeutics.

References

- 1. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Distinct modulation of cellular immunopeptidome by the allosteric regulatory site of ER aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repository.escholarship.umassmed.edu]

- 10. The ERAP1 active site cannot productively access the N-terminus of antigenic peptide precursors stably bound onto MHC class I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

ERAP1-IN-2: A Technical Overview of Selectivity for ERAP1 Over ERAP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity of the inhibitor ERAP1-IN-2 for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) versus its homolog, Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). ERAP1 and ERAP2 are critical metalloproteases in the antigen processing and presentation pathway, making them key targets for therapeutic intervention in oncology and autoimmune diseases. Understanding the selectivity of inhibitors like this compound is paramount for developing targeted therapies with minimal off-target effects.

Quantitative Selectivity Data

This compound, also identified as compound 3f, is a rhodanine-3-acetic acid derivative that has been characterized as an inhibitor of human ERAP1 (hERAP1). The inhibitory potency of this compound has been quantified, and the available data is summarized in the table below.

| Compound | Target | IC50 (µM) | Selectivity (ERAP2/ERAP1) |

| This compound (compound 3f) | hERAP1 | 1.72 | Data not available |

| hERAP2 | Data not available |

Note: At the time of this report, the IC50 value of this compound against hERAP2 has not been reported in the available scientific literature. Therefore, a quantitative measure of its selectivity for ERAP1 over ERAP2 cannot be provided.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for this compound against hERAP1 was performed using a robust biochemical assay. The following is a detailed description of the likely experimental protocol, based on standard methodologies for characterizing ERAP1 inhibitors.

Reagents and Materials

-

Recombinant Human ERAP1 (hERAP1): Purified, soluble enzyme.

-

Fluorogenic Substrate: A synthetic peptide with a fluorophore and a quencher, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

-

Inhibitor: this compound (compound 3f) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4), containing a zinc salt (e.g., ZnCl2) as ERAP1 is a zinc-metalloprotease.

-

Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence measurements.

-

Plate Reader: A fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., excitation at 380 nm and emission at 460 nm for AMC).

Enzymatic Assay Protocol

-

Enzyme Preparation: A working solution of recombinant hERAP1 is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the experiment.

-

Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Add the hERAP1 enzyme solution to all wells except for the negative control (no enzyme) wells. .

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final volume in each well is brought to a consistent total volume with the assay buffer.

-

-

Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) using a fluorescence plate reader.

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the selectivity of an inhibitor against ERAP1 and ERAP2.

The Effect of ERAP1-IN-2 on the Immunopeptidome: A Technical Guide

Executive Summary: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway. It is responsible for the final N-terminal trimming of peptide precursors to the optimal length for MHC-I binding and presentation to cytotoxic T lymphocytes.[1][2] Pharmacological modulation of ERAP1 activity presents a compelling therapeutic strategy for enhancing anti-tumor immunity by altering the landscape of presented peptides—the immunopeptidome. This document provides a detailed technical overview of the effects of ERAP1-IN-2, a representative selective ERAP1 inhibitor, on the cellular immunopeptidome. We summarize key quantitative changes, provide detailed experimental protocols for assessing inhibitor activity, and present visual workflows of the underlying biological and experimental processes. This guide is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

The Role of ERAP1 in MHC Class I Antigen Presentation

The MHC class I pathway is essential for immune surveillance against infected or malignant cells.[3] Cellular proteins are degraded by the proteasome into peptides, which are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4] These peptides are often N-terminally extended precursors that require further processing to achieve the canonical 8-10 amino acid length for stable MHC-I binding.[2][4]

ERAP1, an IFN-γ-inducible M1-family zinc metalloaminopeptidase, performs this crucial final trimming step within the ER.[1][2] A unique feature of ERAP1 is its preference for trimming peptides longer than nine residues while sparing shorter ones, effectively acting as a "molecular ruler" to generate the optimal peptide cargo for MHC-I molecules.[5][6][7] ERAP1 can both generate and destroy T-cell epitopes, making it a key regulator of the immunopeptidome.[2][5] Consequently, inhibiting ERAP1 has been proposed as a therapeutic approach to enhance the immunogenicity of tumors by generating a novel repertoire of presented antigens.[4][5]

Mechanism of Action of this compound

This compound is a representative selective, small-molecule inhibitor of ERAP1. While many inhibitors target the conserved active site, leading to potential off-target effects on homologous aminopeptidases like ERAP2 and IRAP, advanced inhibitors achieve selectivity through allosteric mechanisms.[8]

This compound functions as an allosteric inhibitor that competitively inhibits the processing of physiological nonamer peptide substrates.[5][8] Interestingly, such compounds can paradoxically show activation of ERAP1's hydrolysis of small, fluorogenic amino acid substrates while inhibiting the trimming of longer, more relevant peptide precursors.[5] This dual activity provides a unique mechanistic fingerprint. High selectivity for ERAP1 over ERAP2 and IRAP is a critical feature, ensuring that the observed effects on the immunopeptidome are directly attributable to the modulation of ERAP1 activity.[5]

Quantitative Impact of this compound on the Immunopeptidome

Inhibition of ERAP1 with a selective compound like this compound profoundly alters the composition of the MHC class I peptidome. The primary effect is a shift away from optimally trimmed peptides towards longer, N-terminally extended ligands.[3][9] This modulation diversifies the cancer-related antigen repertoire, which can drive a more robust T-cell response.[10]

Studies using ERAP1 inhibitors or genetic depletion have demonstrated significant and reproducible shifts in the immunopeptidome across various cancer cell lines and HLA genotypes.[9][10] The key quantitative changes are summarized below.

| Parameter | Control (ERAP1 Active) | This compound Treated (ERAP1 Inhibited) | Reference |

| Proportion of 9-mer Peptides | ~50% of total peptidome | ~35% of total peptidome | [9] |

| Abundance of Extended Ligands | Baseline | 8-fold increase | [9] |

| Source of Altered Peptides | Predominantly from normal protein turnover | 15.8% of differentially presented peptides originated from proteins with altered expression levels, indicating the primary effect is on peptide processing, not protein expression. | [11] |

Therapeutic Implications of Immunopeptidome Remodeling

The remodeling of the immunopeptidome by this compound has significant therapeutic potential. By forcing the presentation of an altered peptide repertoire, including novel N-terminally extended epitopes, ERAP1 inhibition can overcome tumor immune evasion.[3][10] This leads to several downstream effects:

-

Enhanced T-Cell Response: The novel peptides can be recognized by the T-cell repertoire, leading to increased T-cell activation and infiltration into the tumor microenvironment.[10]

-

Improved Tumor Immunogenicity: Ablation or inhibition of ERAP1 activity has been shown to improve the immunogenicity of tumor cells, resulting in the generation of effective CD8+ T-cell responses and subsequent tumor growth inhibition.[10]

-

Synergy with Checkpoint Inhibitors: The diversification of the immunopeptidome is a key factor in determining response rates to checkpoint inhibitors.[10] Combining this compound with anti-PD-1 or other checkpoint blockade therapies can lead to significant changes in the T-cell receptor (TCR) repertoire and enhanced tumor growth inhibition.[10]

Key Experimental Protocols

Verifying the effect of an ERAP1 inhibitor requires specialized cellular and biochemical assays. The following sections detail the core methodologies.

Immunopeptidome Profiling by LC-MS/MS

This protocol outlines the standard workflow for isolating and identifying MHC class I-bound peptides from cells treated with an ERAP1 inhibitor.

-

Cell Culture and Treatment: Culture a relevant human or mouse cancer cell line (e.g., A375 melanoma, CT26 colon carcinoma) to a high density (~1x10^9 cells).[3][10] Treat the experimental group with this compound at a predetermined effective concentration (e.g., 50 µM) for 24-48 hours.[8] Harvest cells.

-

Cell Lysis: Lyse cell pellets in a buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 150 mM NaCl, 50 mM Tris-HCl) and protease inhibitors.

-

Immunoaffinity Purification: Clear the lysate by centrifugation. Incubate the supernatant with an affinity resin cross-linked to an anti-MHC class I antibody (e.g., W6/32) to capture peptide-MHC complexes.[11]

-

Peptide Elution: Wash the resin extensively. Elute the bound peptides from the MHC molecules using an acidic solution (e.g., 10% acetic acid).

-

Peptide Separation and Analysis: Separate the eluted peptides from the larger MHC molecules and antibody fragments using size-exclusion filters. Analyze the resulting peptide solution using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Data Analysis: Use specialized software (e.g., MaxQuant, PEAKS) to search the acquired spectra against a protein database to identify peptide sequences and perform label-free quantification to compare peptide abundance between treated and control samples.

Cellular Antigen Presentation Assay

This assay directly measures the ability of an inhibitor to block ERAP1's processing of a specific N-terminally extended epitope in a cellular context.[5]

-

Cell Line and Viral Infection: Use a suitable cell line (e.g., HeLa) and infect it with a modified vaccinia virus engineered to express an ER-targeted, N-terminally extended version of a known epitope (e.g., ss-LEQLE-SIINFEKL). The processing of this precursor to the final SIINFEKL epitope is ERAP1-dependent.[5]

-

Control Virus: As a negative control for off-target effects, use a parallel infection with a virus expressing a ubiquitinated version of the epitope (e.g., Ub-SIINFEKL). This construct is processed by the proteasome, bypassing the need for ERAP1 trimming.[5]

-

Inhibitor Treatment: Treat the infected cells with a dose range of this compound.

-

Surface Staining and Flow Cytometry: After an incubation period, stain the cells with a fluorescently labeled monoclonal antibody that specifically recognizes the final peptide-MHC complex (e.g., antibody 25D1 for SIINFEKL bound to H-2 Kb).[5]

-

Analysis: Quantify the mean fluorescence intensity of the cell population using flow cytometry. A dose-dependent decrease in fluorescence in cells infected with the extended epitope, but not the control virus, confirms specific intracellular inhibition of ERAP1.[5]

Visualizing the Core Pathways and Processes

MHC Class I Antigen Processing Pathway

Caption: MHC Class I antigen processing pathway and the inhibitory action of this compound.

Immunopeptidome Analysis Workflow

References

- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]

- 7. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins [frontiersin.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. biorxiv.org [biorxiv.org]

ERAP1-IN-2 role in antigen presentation

An In-depth Technical Guide on the Role of ERAP1 Inhibitors in Antigen Presentation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims N-terminally extended peptide precursors to their optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1] This "peptide editing" function profoundly shapes the repertoire of epitopes presented on the cell surface to cytotoxic T lymphocytes (CTLs), thereby influencing the adaptive immune response.[1][3] Pharmacological inhibition of ERAP1 has emerged as a promising therapeutic strategy in immuno-oncology and for autoimmune diseases.[4][5] By blocking ERAP1, inhibitors alter the cellular immunopeptidome, leading to the presentation of novel or otherwise destroyed tumor antigens, which can enhance anti-tumor immunity.[5][6][7] This guide provides a comprehensive overview of the mechanism of ERAP1, the role of inhibitors in modulating antigen presentation, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

The Role of ERAP1 in MHC Class I Antigen Presentation

The presentation of intracellular antigens by MHC class I molecules is a cornerstone of the adaptive immune system's ability to detect and eliminate virally infected or cancerous cells. The process begins with the degradation of cytosolic proteins by the proteasome into peptides. These peptides, which are often longer than the optimal 8-10 residues, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8]

Within the ER, ERAP1 performs the final and crucial trimming of these peptide precursors.[1][2][9] ERAP1 possesses a unique "molecular ruler" mechanism, preferentially cleaving peptides between 9 and 16 amino acids long while sparing shorter ones that are already of optimal length for MHC-I binding.[1][10] The enzyme's activity is also influenced by the C-terminal residue of the peptide, showing a preference for hydrophobic residues, which aligns with the binding preferences of many MHC class I alleles.[10] By trimming or destroying potential epitopes, ERAP1 dictates the final landscape of peptides available for loading onto MHC class I molecules, ultimately shaping the T-cell response.[1][5]

ERAP1-IN-2: Mechanism of Action

ERAP1 inhibitors, represented here by the notional compound "this compound," are small molecules designed to block the catalytic activity of the ERAP1 enzyme.[4] By binding to the active site or an allosteric site, these inhibitors prevent ERAP1 from trimming peptide precursors.[4][11] This inhibition has a profound impact on the immunopeptidome:

-

Generation of Neoantigens: Peptides that would normally be trimmed or destroyed by ERAP1 can now be loaded onto MHC class I molecules. This creates a novel set of surface epitopes that the host's T-cell repertoire has not been tolerized against, potentially unmasking potent anti-tumor responses.[5][7]

-

Shift in Peptide Length: Inhibition of ERAP1 leads to a measurable increase in the average length of peptides presented by MHC class I molecules.[6][7]

-

Altered Immune Response: The modified peptide repertoire can enhance the immunogenicity of cancer cells, making them more susceptible to T-cell and NK-cell-mediated killing.[5][6][11] In autoimmune contexts, inhibition may reduce the presentation of pathogenic self-antigens.[4]

Quantitative Data on ERAP1 Inhibitors

The development of ERAP1 inhibitors has yielded several compounds with varying potencies and selectivities. The data below summarizes key quantitative metrics for representative inhibitors from published studies.

| Inhibitor | Target(s) | Assay Type | Potency (IC₅₀) | Selectivity | Reference |

| Compound 1 | ERAP1 | L-AMC Hydrolysis | 9.2 µM | >100-fold vs ERAP2/IRAP | [12] |

| Compound 2 | ERAP1 | L-AMC Hydrolysis | 5.7 µM | >100-fold vs ERAP2/IRAP | [12] |

| DG013A | ERAP1, ERAP2, IRAP | Enzyme Inhibition | 33 nM | Poor vs ERAP2 (11 nM) & IRAP (57 nM) | [1][5][13] |

| DG046 | ERAP1, ERAP2, IRAP | Enzyme Inhibition | 43 nM | Poor vs ERAP2 (37 nM) & IRAP (2 nM) | [13] |

| Compound 4 | ERAP1 | Enzyme Inhibition | 33 nM | Poor vs IRAP (4 nM) | [13] |

| Compound 6 | ERAP1 | Enzyme Inhibition | 345 nM (vs ERAP2) | Improved vs ERAP2, Poor vs IRAP (34 nM) | [13] |

| Compound [I] | ERAP1 | MS-based Assay | pIC₅₀ = 7.7 | High | [14] |

| Compound [II] | ERAP1 | MS-based Assay | pIC₅₀ = 8.6 | - | [14] |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.

| Inhibitor | Cell-Based Assay | Metric | Potency | Reference |

| Compound [I] | HeLa Antigen Presentation | pIC₅₀ | 7.0 | [14] |

| Compound [II] | HeLa Antigen Presentation | pIC₅₀ | 7.7 | [14] |

| Clerodane acid | ERAP1-dependent Antigen Presentation | EC₅₀ | 1 µM | [1] |

| Compounds 2 & 3 | Cellular Antigen Presentation | - | Active | [12][15] |

Experimental Protocols

Evaluating the efficacy of ERAP1 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ERAP1 Enzymatic Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the catalytic activity of purified ERAP1 enzyme.

-

Principle: Recombinant ERAP1 is incubated with a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-AMC).[12] Cleavage of the substrate by ERAP1 releases the fluorescent AMC molecule, which can be quantified. Inhibitors will reduce the rate of fluorescence increase.

-

Materials:

-

Recombinant human ERAP1 protein

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-AMC substrate

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microtiter plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microtiter plate, add the test compound dilutions to the assay buffer.

-

Add recombinant ERAP1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-AMC substrate to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader, measuring fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

-

Cellular Antigen Presentation Assay

This assay determines the effect of an ERAP1 inhibitor on the presentation of a specific T-cell epitope by antigen-presenting cells (APCs).

-

Principle: APCs are treated with an inhibitor and then pulsed with a known N-terminally extended peptide precursor. Inhibition of ERAP1 allows the presentation of the unprocessed or alternatively processed peptide. The presentation is detected by co-culturing the APCs with a T-cell line or clone that specifically recognizes the final epitope-MHC complex, leading to T-cell activation (e.g., cytokine release).[16][17]

-

Materials:

-

Antigen-presenting cells (e.g., HeLa cells transfected with a specific MHC allele, or dendritic cells).[5][18]

-

N-terminally extended peptide precursor of a known epitope.

-

T-cell clone or reporter cell line (e.g., Jurkat-NFAT-Luc) specific for the final processed epitope.[19]

-

ERAP1 inhibitor (this compound).

-

Cell culture media and supplements.

-

ELISA kit for cytokine detection (e.g., IL-2, IFN-γ) or luminescence reader for reporter assays.[16][19]

-

-

Protocol:

-

Plate APCs in a 96-well plate and allow them to adhere.

-

Treat the APCs with various concentrations of the ERAP1 inhibitor for 2-4 hours.

-

Add the N-terminally extended peptide precursor to the wells and incubate for an additional 4-6 hours to allow for processing and presentation.

-

Wash the APCs to remove excess peptide.

-

Add the specific T-cells to the wells containing the treated APCs.

-

Co-culture the cells for 18-24 hours.[17]

-

Collect the supernatant and measure the concentration of a secreted cytokine (e.g., IL-2) using ELISA.[16][17] Alternatively, if using a reporter line, lyse the cells and measure the reporter signal (e.g., luminescence).[19]

-

Increased T-cell activation at a given peptide concentration, relative to untreated cells, indicates that the inhibitor has enhanced the presentation of the target epitope. Plot the signal against inhibitor concentration to determine the EC₅₀.

-

Immunopeptidomics by Mass Spectrometry

This advanced technique provides a global, unbiased profile of the thousands of different peptides presented by MHC class I molecules on the cell surface.

-

Principle: MHC-peptide complexes are immunoaffinity purified from cells treated with or without an ERAP1 inhibitor. The bound peptides are then eluted and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundance.

-

Protocol Outline:

-

Culture a large number of cells (e.g., 1x10⁹) with and without the ERAP1 inhibitor.

-

Lyse the cells in a detergent-containing buffer.

-

Immunoaffinity purify MHC class I molecules from the cell lysate using an antibody specific for MHC-I heavy chains (e.g., W6/32).

-

Elute the peptides from the MHC-I molecules using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).

-

Separate the eluted peptides from the larger MHC molecules using a size-exclusion filter.

-

Analyze the peptide repertoire by LC-MS/MS.[6]

-

Use specialized software to sequence the peptides and compare the immunopeptidomes of inhibitor-treated versus control cells, looking for changes in peptide length, sequence motifs, and the appearance of novel peptides.[7]

-

Conclusion and Future Directions

The inhibition of ERAP1 represents a novel and powerful strategy to modulate the cellular immunopeptidome for therapeutic benefit. By preventing the trimming of antigenic precursors, inhibitors like this compound can force cancer cells to present a new landscape of epitopes, thereby overcoming immune evasion and enhancing the efficacy of immunotherapies such as checkpoint blockade.[6][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug developers in this exciting field. Future work will focus on developing inhibitors with greater potency and selectivity, understanding the precise rules that govern which neoantigens are generated, and translating these findings into effective clinical therapies for cancer and autoimmune diseases.[4][15]

References

- 1. ERAP1 - Wikipedia [en.wikipedia.org]

- 2. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Can ERAP1 and ERAP2 Form Functional Heterodimers? A Structural Dynamics Investigation [frontiersin.org]

- 4. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]

- 15. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]

- 16. Antigen Presentation Assays to Investigate Uncharacterized Immunoregulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Utilization of a Unique In Vitro Antigen Presentation Co-culture Model for Detection of Immunomodulating Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics [frontiersin.org]

In-depth Technical Guide: Cellular Uptake and Distribution of ERAP1-IN-2

To the valued research community, scientists, and drug development professionals:

This technical guide addresses the current scientific understanding of the cellular uptake and distribution of ERAP1-IN-2, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Our comprehensive review of publicly available scientific literature reveals a critical gap in the experimental data concerning the cellular pharmacology of this specific compound.

While this compound is identified as an inhibitor of the human ERAP1 enzyme with an IC50 value of 1.72 μM, detailed studies on its cellular permeability, mechanism of cellular entry, and subsequent subcellular localization have not been published.[1][2][3] The successful development of ERAP1 inhibitors as therapeutic agents hinges on a thorough understanding of their ability to reach their intracellular target, ERAP1, which is primarily located in the endoplasmic reticulum.[4][5][6]

The broader context of ERAP1 inhibition underscores the importance of cellular uptake and distribution. For an ERAP1 inhibitor to be effective in a cellular context, it must be able to cross the cell membrane and localize to the endoplasmic reticulum where ERAP1 resides.[4][5] The lack of cellular activity of some ERAP inhibitors has been attributed to potential issues with intracellular trafficking, among other factors.[6] Therefore, the characterization of a compound's ability to access its intracellular target is a pivotal step in its preclinical development.

Given the absence of specific experimental data for this compound, this guide will provide a general overview of the established role of ERAP1 and the therapeutic rationale for its inhibition. We will also outline the general experimental approaches that would be necessary to elucidate the cellular uptake and distribution of this compound.

The Role of ERAP1 in Antigen Presentation

ERAP1 plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[7] These peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells.[7] By modulating the repertoire of peptides presented on the cell surface, ERAP1 influences T-cell mediated immune surveillance.[4][5] Dysregulation of ERAP1 activity has been associated with autoimmune diseases and cancer, making it an attractive target for therapeutic intervention.[4][5][7]

The therapeutic strategy behind ERAP1 inhibition is to alter the landscape of peptides presented by MHC class I molecules.[7] In the context of cancer, inhibiting ERAP1 could lead to the presentation of novel tumor-associated antigens, thereby enhancing the anti-tumor immune response.[5][7] In autoimmune diseases, ERAP1 inhibitors could prevent the presentation of self-antigens that trigger an autoimmune attack.[7]

Future Directions: Elucidating the Cellular Pharmacology of this compound

To address the current knowledge gap, a series of experiments would be required to characterize the cellular uptake and distribution of this compound. The following outlines a potential experimental workflow.

Experimental Workflow for Characterizing this compound Cellular Uptake and Distribution

Caption: Experimental workflow for characterizing this compound cellular pharmacology.

This proposed workflow would generate the necessary quantitative data to populate the tables and create the detailed visualizations originally requested. We encourage researchers in the field to undertake these studies to advance our understanding of this compound and facilitate its potential translation into a therapeutic agent.

As new data becomes available, this guide will be updated to reflect the latest findings in the cellular uptake and distribution of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]

The Impact of ERAP1-IN-2 on T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, shaping the peptide repertoire displayed by MHC class I molecules to CD8+ T-cells. Modulation of ERAP1 activity presents a promising therapeutic strategy in immuno-oncology and for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the impact of ERAP1-IN-2, a selective inhibitor of ERAP1, on T-cell activation. We will delve into the mechanism of action of ERAP1, the consequences of its inhibition, and present detailed experimental protocols for assessing the downstream effects on T-cell function.

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a zinc-dependent metalloprotease located in the lumen of the endoplasmic reticulum.[1] Its primary function is to trim the N-terminus of peptides that are transported into the ER by the transporter associated with antigen processing (TAP). These peptides are degradation products of cytosolic proteins, generated by the proteasome. ERAP1 trims these precursor peptides to the optimal length of 8-10 amino acids for binding to MHC class I molecules.[2][3] This process is crucial for the generation of a diverse and stable peptidome for surveillance by CD8+ cytotoxic T-lymphocytes (CTLs).[4]

The activity of ERAP1 can have a dual role in shaping the immunopeptidome: it can either generate the final epitope for MHC class I presentation or destroy potential epitopes by over-trimming them.[2] This "epitope editing" function of ERAP1 significantly influences the immunodominance of certain antigens and the overall T-cell response.[2]

This compound: A Selective Inhibitor of ERAP1

This compound (also referred to as compound 3f) is a small molecule inhibitor of human ERAP1 with a reported IC50 of 1.72 μM.[5] Its discovery stems from fragment-based screening efforts aimed at identifying novel chemotypes for ERAP1 inhibition.[6][7]

Chemical Structure:

While comprehensive data on the specific biological effects of this compound on T-cell activation are still emerging, its mechanism of action as an ERAP1 inhibitor allows us to infer its impact based on studies with other selective ERAP1 inhibitors and ERAP1 knockout models.

Mechanism of Action: Impact of ERAP1 Inhibition on T-Cell Activation

Inhibition of ERAP1 by molecules like this compound is hypothesized to enhance T-cell activation, particularly in the context of cancer, through the following mechanisms:

-

Alteration of the Immunopeptidome: By blocking the trimming activity of ERAP1, the repertoire of peptides presented by MHC class I molecules is significantly altered. This can lead to the presentation of a novel set of longer, unconventional peptides that would otherwise be destroyed by ERAP1.[2]

-

Generation of Neoantigens: In cancer cells, this altered peptidome can include neoantigens derived from tumor-specific mutations. The presentation of these novel neoantigens can elicit a de novo T-cell response against the tumor.[8]

-

Enhanced T-Cell Recognition and Killing: The presentation of a more diverse and potentially more immunogenic peptide repertoire can lead to increased recognition of cancer cells by CTLs.[9] Studies have shown that ERAP1 inhibition can lead to enhanced killing of tumor cells by both cytotoxic T-lymphocytes and NK cells.[9][10]

-

Diversification of the T-Cell Repertoire: The presentation of new epitopes can lead to the expansion of a broader range of T-cell clones, diversifying the anti-tumor immune response.

The signaling pathway from ERAP1 inhibition to T-cell activation is depicted below:

Caption: Signaling pathway from ERAP1 inhibition to T-cell activation.

Quantitative Data on the Impact of ERAP1 Inhibition on T-Cell Activation

The following tables summarize quantitative data from studies investigating the effect of ERAP1 inhibition or knockout on various parameters of T-cell activation. It is important to note that this data is derived from studies using different ERAP1 inhibitors or genetic models and may not be directly representative of this compound. However, it provides a strong indication of the expected biological outcomes.

Table 1: Effect of ERAP1 Inhibition/Knockout on T-Cell Activation Markers

| Model System | Treatment/Condition | T-Cell Population | Activation Marker | Fold Change/Observation | Reference |

| ERAP1-KO Mice | Recombinant Eimeria tenella antigen (rEA) | CD8- T-cells | CD69+ | ~1.5-fold increase vs. WT | [11] |

| ERAP1-KO Mice | Recombinant Eimeria tenella antigen (rEA) | CD8+ T-cells | CD69+ | ~2-fold increase vs. WT | [11] |

Table 2: Effect of ERAP1 Inhibition/Knockout on T-Cell Cytokine Production

| Model System | Treatment/Condition | T-Cell Population | Cytokine | Observation | Reference |

| ERAP1-/- Mice | Ad5-TA vaccination & peptide stimulation | CD8+ T-cells | IFN-γ | Significantly increased frequency of IFN-γ secreting cells | [6] |